molecular formula C13H13ClOS B13082422 (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol

(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13082422
M. Wt: 252.76 g/mol
InChI Key: GLYRWTSVZVXVOB-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine and methyl groups, as well as a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylthiophene with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

    Formation of Grignard Reagent:

    Grignard Reaction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3,5-dimethylthiophen-2-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.

    (4-Chloro-3,5-dimethylthiophen-2-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, leading to different chemical properties.

Uniqueness

(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C13H13ClOS

Molecular Weight

252.76 g/mol

IUPAC Name

(4-chloro-3,5-dimethylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13ClOS/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3

InChI Key

GLYRWTSVZVXVOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Cl)C)C(C2=CC=CC=C2)O

Origin of Product

United States

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